1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine 1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1105246-38-5
VCID: VC5400860
InChI: InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Molecular Formula: C20H27N3O2S2
Molecular Weight: 405.58

1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

CAS No.: 1105246-38-5

Cat. No.: VC5400860

Molecular Formula: C20H27N3O2S2

Molecular Weight: 405.58

* For research use only. Not for human or veterinary use.

1-(4-tert-butylbenzenesulfonyl)-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine - 1105246-38-5

Specification

CAS No. 1105246-38-5
Molecular Formula C20H27N3O2S2
Molecular Weight 405.58
IUPAC Name 2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole
Standard InChI InChI=1S/C20H27N3O2S2/c1-20(2,3)16-6-8-17(9-7-16)27(24,25)23-12-10-15(11-13-23)19-22-21-18(26-19)14-4-5-14/h6-9,14-15H,4-5,10-13H2,1-3H3
Standard InChI Key NMHWLJYGFYYBHY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₀H₂₇N₃O₂S₂) integrates three distinct components:

  • A piperidine ring serving as the central scaffold.

  • A 4-tert-butylbenzenesulfonyl group attached to the piperidine nitrogen, contributing steric bulk and electron-withdrawing characteristics.

  • A 5-cyclopropyl-1,3,4-thiadiazole substituent at the 4-position of the piperidine, introducing rigidity and heterocyclic reactivity.

The tert-butyl group enhances lipophilicity, while the sulfonyl moiety improves metabolic stability—a feature critical for drug candidates .

Physicochemical Profile

PropertyValue
Molecular Weight405.58 g/mol
Molecular FormulaC₂₀H₂₇N₃O₂S₂
IUPAC Name2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-cyclopropyl-1,3,4-thiadiazole
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
SolubilityNot experimentally determined

The compound’s solubility remains uncharacterized, though computational models predict moderate lipophilicity (logP ≈ 3.2) due to the tert-butyl and thiadiazole groups.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential functionalization of the piperidine core :

  • Sulfonylation: Reaction of 4-aminopiperidine with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) yields the sulfonamide intermediate .

  • Thiadiazole Coupling: The 4-position of piperidine is functionalized via nucleophilic substitution or cross-coupling with 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylic acid derivatives.

Key challenges include regioselectivity in thiadiazole coupling and purification of intermediates.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays signals for tert-butyl protons (δ 1.35 ppm), cyclopropane CH₂ (δ 0.8–1.1 ppm), and piperidine CH₂ groups (δ 2.5–3.2 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 406.17 [M+H]⁺.

  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity, with a retention time of 12.3 min.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Sulfonamide Group: Critical for hydrogen bonding with target proteins (e.g., ATP-binding sites) .

  • Thiadiazole Ring: Enhances π-π stacking with aromatic residues in enzymes.

  • Cyclopropane Substituent: May reduce metabolic degradation by cytochrome P450 enzymes.

Applications in Drug Development

Lead Optimization

This compound’s modular structure permits derivatization at multiple sites:

  • Piperidine Nitrogen: Alkylation or acylation to modulate solubility.

  • Thiadiazole 5-Position: Substitution with electron-withdrawing groups (e.g., NO₂) to enhance reactivity .

Preclinical Considerations

  • ADME Profiles: Predictive models indicate moderate hepatic clearance and high plasma protein binding (>90%).

  • Toxicity: Cyclopropane metabolites may pose hepatotoxicity risks, necessitating in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator